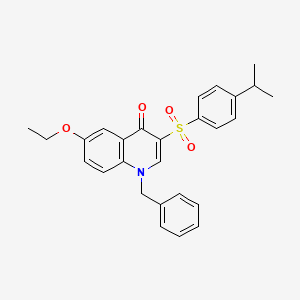![molecular formula C15H11F3N4O2 B2650423 1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946378-91-2](/img/structure/B2650423.png)
1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The pyrimidine ring in this case is also substituted with an amino group and a trifluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at one position by a dimethylamino group and at another position by a trifluorophenyl group .Chemical Reactions Analysis
The chemical reactions of pyrimidines are influenced by the presence of electron-donating and electron-withdrawing groups . The trifluorophenyl group is an electron-withdrawing group, which could make the pyrimidine ring more reactive towards electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the trifluorophenyl group and the dimethylamino group could influence properties such as solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Efficient Synthesis Techniques : Fahime Rahmani et al. (2018) detailed an efficient synthesis method for pyridine-pyrimidines, including derivatives similar to the compound , using a triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica as a reusable catalyst under solvent-free conditions, emphasizing the catalyst's reusability and high yields of the products (Rahmani et al., 2018).
Characterization and Potential Uses : A study by A. Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione, closely related to the compound of interest, and evaluated them for urease inhibition activity. This research could indicate potential antimicrobial properties of these compounds (Rauf et al., 2010).
Applications in Material Science and Pharmacology
Optical and Nonlinear Optical Applications : B. Mohan et al. (2020) conducted an experimental and computational study on pyrimidine-based bis-uracil derivatives, which may share structural similarities with the target compound. They found these derivatives to be efficient candidates for optical, nonlinear optical, and drug discovery applications, highlighting their potential in material science and pharmaceuticals (Mohan et al., 2020).
Catalysis and Green Chemistry : M. Ghashang et al. (2017) described the use of nano Fe2O3@SiO2–SO3H as a catalyst for synthesizing indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives from similar starting materials, underscoring the role of innovative catalysts in promoting green chemistry practices (Ghashang et al., 2017).
Potential Pharmacological Activities
- Antimicrobial and Antifungal Activities : A. Aksinenko et al. (2016) prepared bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, which exhibit structural similarities, and evaluated their antibacterial and antifungal activities. Their findings suggest that certain derivatives show promising antimicrobial activity, pointing to potential pharmacological applications of these compounds (Aksinenko et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(2,3,4-trifluoroanilino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c1-21-13-10(14(23)22(2)15(21)24)8(5-6-19-13)20-9-4-3-7(16)11(17)12(9)18/h3-6H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAYPIFNPMUJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

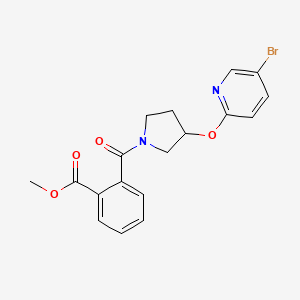
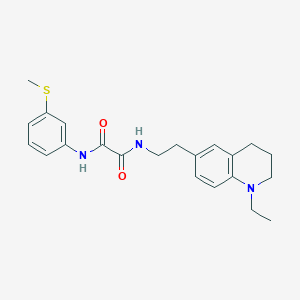
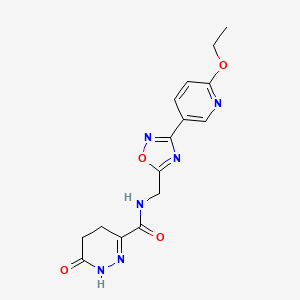


![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)

![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2650352.png)
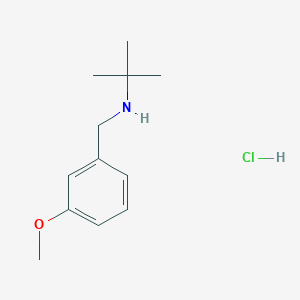
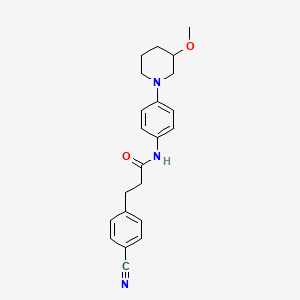
![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)

